N-Isopropylpyridin-4-amine chemical structure and properties
N-Isopropylpyridin-4-amine chemical structure and properties
This technical guide provides a comprehensive analysis of N-Isopropylpyridin-4-amine (also known as 4-(Isopropylamino)pyridine), a critical heterocyclic intermediate in medicinal chemistry.
Core Scaffold for Kinase Inhibition and Ligand Design
Executive Summary
N-Isopropylpyridin-4-amine is a functionalized pyridine derivative characterized by a secondary amine at the 4-position substituted with an isopropyl group. It serves as a high-value pharmacophore in drug discovery, particularly in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors and Isocitrate Dehydrogenase (IDH) modulators. Its structural uniqueness lies in the "push-pull" electronic system where the electron-donating isopropylamino group significantly enhances the basicity and nucleophilicity of the pyridine ring nitrogen, making it a versatile ligand for metal catalysis and a key hydrogen-bonding motif in active site binding.
Chemical Identity & Structural Analysis[1]
The compound exists primarily as a free base or a hydrochloride salt. The 4-amino substituent is strongly resonance-donating, delocalizing electron density into the pyridine ring and concentrating it at the N1 position.
| Attribute | Details |
| IUPAC Name | N-(Propan-2-yl)pyridin-4-amine |
| Common Synonyms | 4-(Isopropylamino)pyridine; N-Isopropyl-4-pyridinamine |
| CAS Number | 34844-89-8 (Dihydrochloride); 45079645 (Free Base CID) |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol (Free Base); 209.11 g/mol (2HCl Salt) |
| SMILES | CC(C)NC1=CC=NC=C1 |
| InChI Key | DMMLYMQQBZGHLO-UHFFFAOYSA-N |
Electronic Properties & Basicity
Unlike unsubstituted pyridine (pKa ~5.2), the N-isopropylpyridin-4-amine is significantly more basic (pKa ~9.7–9.8).
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Mechanism: The lone pair on the exocyclic amine nitrogen is delocalized into the aromatic π-system. This resonance stabilization is most effective at the 4-position, pushing electron density onto the ring nitrogen (N1).
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Consequence: Protonation occurs preferentially at the ring nitrogen , not the exocyclic amine. This property is crucial for its role as a hydrogen bond acceptor in kinase hinge regions.
Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Off-white to pale yellow solid or viscous oil | Hygroscopic in salt form. |
| Melting Point | 131–133 °C (as HCl salt) | Free base MP is lower. |
| Solubility | High in MeOH, DMSO, DCM; Moderate in Water | Lipophilicity increased by isopropyl group. |
| LogP | ~1.3 (Calculated) | Optimal for CNS penetration potential. |
| pKa (Conj. Acid) | ~9.7 (Estimated) | Highly basic compared to pyridine. |
Synthetic Pathways[5][6][7][8]
Two primary methodologies are employed for synthesis: Reductive Amination (preferred for mild conditions) and Nucleophilic Aromatic Substitution (SNAr) (preferred for scale-up).
Method A: Reductive Amination (Mild/Selective)
This route avoids harsh heating and utilizes 4-aminopyridine, a readily available starting material.
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Reagents: 4-Aminopyridine, Acetone, Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB), Acetic Acid.
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Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.
Protocol:
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Imine Formation: Dissolve 4-aminopyridine (1.0 eq) in Methanol/Acetic Acid (10:1). Add Acetone (3.0 eq) and stir at room temperature for 1 hour to equilibrate the imine.
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Reduction: Cool to 0°C. Slowly add NaBH₃CN (1.5 eq) portion-wise.
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Workup: Stir for 4 hours. Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM).
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Purification: Flash chromatography (MeOH/DCM) to yield the product.
Method B: SNAr Substitution (Industrial)
Utilizes the activated nature of 4-chloropyridine. The 4-position is highly electrophilic due to the electron-withdrawing nitrogen.[1]
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Reagents: 4-Chloropyridine Hydrochloride, Isopropylamine (Excess), Ethanol or sealed tube neat.
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Conditions: Reflux (80–100°C) or Microwave irradiation.
Protocol:
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Mixing: Combine 4-chloropyridine HCl (1.0 eq) with Isopropylamine (5.0 eq) in a sealed pressure vessel.
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Reaction: Heat to 120°C for 12 hours. The excess amine acts as both nucleophile and base scavenger.
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Isolation: Evaporate excess amine. Basify residue with NaOH (2M). Extract with Ethyl Acetate.
Diagram: Synthesis Logic Flow
Figure 1: Dual synthetic pathways demonstrating the reductive amination (top) and nucleophilic aromatic substitution (bottom) routes.
Medicinal Chemistry Applications
Kinase Inhibitor Scaffold
The N-isopropylpyridin-4-amine moiety is a privileged structure in kinase inhibitors, specifically targeting IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).
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Binding Mode: The pyridine ring nitrogen acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase ATP-binding pocket.
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Selectivity Filter: The isopropyl group provides a hydrophobic bulk that fills the "gatekeeper" pocket or solvent-exposed region, often improving selectivity over other kinases by exploiting steric constraints.
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Solubility: The secondary amine remains protonatable at physiological pH (depending on the exact drug environment), improving aqueous solubility and oral bioavailability.
Case Study: IRAK Degraders & Inhibitors
Recent patents (e.g., WO2022125790) highlight the use of 4-(isopropylamino)pyridine-3-carboxylate derivatives. In these structures, the N-isopropyl group tunes the electronic density of the pyridine, optimizing the bond strength with the E3 ligase or the target protein in PROTAC (Proteolysis Targeting Chimera) designs.
Diagram: Pharmacophore Interactions
Figure 2: Pharmacophore mapping showing the critical H-bond acceptor role of the pyridine nitrogen and hydrophobic filling by the isopropyl group.
Analytical Characterization
Researchers should expect the following spectral signatures for validation:
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¹H NMR (DMSO-d₆ or CDCl₃):
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Pyridine Ring: Two doublets (AA'BB' system) around δ 8.0–8.2 ppm (H2/H6) and δ 6.4–6.6 ppm (H3/H5). The upfield shift of H3/H5 confirms the strong electron-donating effect of the amine.
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Isopropyl CH: A septet around δ 3.6–3.8 ppm.
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Isopropyl CH₃: A strong doublet (6H) around δ 1.1–1.2 ppm.
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NH: Broad singlet, chemical shift varies with concentration and solvent (typically δ 4.0–6.0 ppm).
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Mass Spectrometry (ESI+):
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Dominant peak at [M+H]⁺ = 137.1 .
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Safety & Handling
GHS Classification:
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Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
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Handling: Use in a fume hood. The compound is basic and may cause chemical burns if handled improperly in high concentrations.
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Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic salts).
References
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PubChem. (2025). N-Isopropylpyridin-4-amine - Compound Summary. National Library of Medicine. [Link]
- Google Patents. (2022). WO2022125790A1 - IRAK degraders and uses thereof.
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Organic Chemistry Portal. (2023). Reductive Amination: Sodium Cyanoborohydride Protocols. [Link]
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Borch, R. F., et al. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[2] [Link]
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Master Organic Chemistry. (2017). Reductive Amination Mechanism and Reagents. [Link]
